1H-Benzimidazole, 2-chloro-1-(3-thietanyl)-
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Overview
Description
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- is a heterocyclic aromatic compound that features a benzimidazole core with a chlorine atom and a thietanyl group attached. Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- typically involves the fusion of benzene and imidazole moieties. One common method includes the reaction of o-phenylenediamine with carbon disulfide and potassium hydroxide, followed by chlorination and thietanyl group introduction . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production with enhanced yields and purity .
Chemical Reactions Analysis
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions. The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- can be compared with other benzimidazole derivatives, such as:
- 2-Methylbenzimidazole
- 5,6-Dimethylbenzimidazole
- 2-Aminobenzimidazole These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. The unique combination of a chlorine atom and a thietanyl group in 1H-Benzimidazole, 2-chloro-1-(3-thietanyl)- imparts distinct properties that make it valuable for specific applications .
Properties
CAS No. |
136265-52-6 |
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Molecular Formula |
C10H9ClN2S |
Molecular Weight |
224.71 g/mol |
IUPAC Name |
2-chloro-1-(thietan-3-yl)benzimidazole |
InChI |
InChI=1S/C10H9ClN2S/c11-10-12-8-3-1-2-4-9(8)13(10)7-5-14-6-7/h1-4,7H,5-6H2 |
InChI Key |
YJWREDIJERMORL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)N2C3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
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